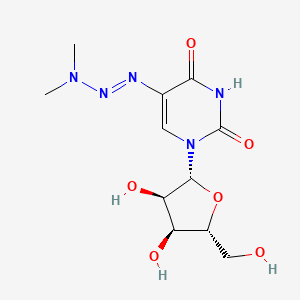

Uridine, 5-(3,3-dimethyl-1-triazenyl)-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

38099-11-5 |

|---|---|

Molecular Formula |

C11H17N5O6 |

Molecular Weight |

315.28 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(dimethylaminodiazenyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H17N5O6/c1-15(2)14-13-5-3-16(11(21)12-9(5)20)10-8(19)7(18)6(4-17)22-10/h3,6-8,10,17-19H,4H2,1-2H3,(H,12,20,21)/t6-,7-,8-,10-/m1/s1 |

InChI Key |

MCVQMIXTMPTFSO-FDDDBJFASA-N |

Isomeric SMILES |

CN(C)N=NC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

CN(C)N=NC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of Uridine, 5 3,3 Dimethyl 1 Triazenyl

Established Synthetic Pathways for 5-(3,3-dimethyl-1-triazenyl) Nucleosides

The synthesis of 5-(3,3-dimethyl-1-triazenyl)uridine and related nucleosides relies on a well-defined sequence of chemical reactions, beginning with the preparation of functionalized precursors, followed by the key triazene (B1217601) formation step.

Precursor Synthesis and Functionalization

The foundational step in the synthesis of 5-triazenyl nucleosides is the introduction of a suitable functional group at the C5 position of the pyrimidine (B1678525) ring, which can then be converted into a diazonium salt. A common precursor for this transformation is a 5-aminouridine (B3421405) derivative. However, the more direct and frequently employed precursor is a 5-diazotized nucleoside. For instance, the synthesis of related compounds like 5-(3,3-disubstituted-1-triazenyl)imidazole-4-carbonitriles proceeds from the stable 5-diazoimidazole-4-carbonitrile precursor nih.gov. This suggests that a key intermediate for the target compound is 5-diazo-uridine.

The synthesis of nucleoside precursors often involves multiple steps. For example, the preparation of other C5-substituted uridines or related nucleoside analogues can start from commercially available uridine (B1682114), which is then modified. A common strategy involves the functionalization of the C5 position through electrophilic substitution reactions. Another critical aspect of precursor synthesis can involve protecting the hydroxyl groups of the ribose moiety to prevent side reactions during subsequent steps. The development of 7-deazapurine nucleoside precursors, for instance, starts with the formylation of chloroacetonitrile (B46850) and subsequent cyclocondensation with a pyrimidine derivative beilstein-journals.org. While a different heterocyclic system, this highlights the general strategy of building a functionalized heterocyclic base before or after glycosylation.

Triazene Formation Methodologies

The defining feature of the target molecule, the triazene group, is typically formed through a coupling reaction between a diazonium salt and a secondary amine. wikipedia.org This N-coupling reaction is a cornerstone of triazene chemistry. wikipedia.orgnumberanalytics.com In the context of Uridine, 5-(3,3-dimethyl-1-triazenyl)-, the synthesis involves the reaction of a 5-diazouridine salt with dimethylamine (B145610).

| Reaction Type | Reactants | Product | Conditions |

| Triazene Formation | 5-Diazouridine salt, Dimethylamine | Uridine, 5-(3,3-dimethyl-1-triazenyl)- | Mild, basic (e.g., sodium acetate) |

This methodology is versatile and allows for the introduction of various substituents on the triazene nitrogen atoms by selecting the appropriate secondary amine. nih.gov

Derivatization of Nucleoside Scaffolds

Beyond the core synthesis, the derivatization of the nucleoside scaffold is a key strategy for creating analogues. These modifications can occur at either the nucleobase or the sugar moiety. Modifications at the C5 position of uridine are particularly common and have been shown to influence the electronic properties of the nucleobase. nih.govnih.gov

Design and Synthesis of Analogues and Derivatives of Uridine, 5-(3,3-dimethyl-1-triazenyl)-

The design and synthesis of analogues aim to explore the chemical space around the parent compound by introducing specific structural changes. These modifications can be systematically introduced on the uridine moiety or within the triazenyl substituent itself.

Modifications on the Uridine Moiety

Modifications on the uridine portion of the molecule can be diverse, targeting both the pyrimidine base and the ribose sugar to create a wide range of derivatives.

Base Modifications: The uracil (B121893) base can be altered at various positions. Modifications at the C2 position, such as the introduction of a sulfur atom to create 2-thiouridine (B16713) derivatives, are known to alter the electronic properties of the pyrimidine ring. nih.govnih.gov The combination of modifications at both the C2 and C5 positions allows for fine-tuning of the nucleobase's characteristics. nih.gov

Sugar Modifications: The ribose sugar offers several sites for modification. As mentioned, the 5'-hydroxyl group can be converted to an azide (B81097) to serve as a handle for click chemistry. nih.gov Furthermore, more complex structural changes can be engineered, such as the creation of bridged nucleic acids (BNAs) like 2'-O,4'-C-ethylene-bridged nucleosides (ENA). researchgate.net These modifications constrain the conformation of the sugar ring, which can have significant structural implications. The synthesis of these constrained analogues often involves multi-step sequences, including radical cyclization reactions. researchgate.net Additionally, the phosphate (B84403) group in nucleoside triphosphates can be modified, for instance, by creating α-P-thio or α,β-methylene analogues, though this is more relevant to nucleotide chemistry. mdpi.comchapman.edu

| Modification Site | Type of Modification | Synthetic Precursor/Reagent | Resulting Analogue |

| Uridine C2-Position | Thionation | Lawesson's Reagent (or similar) | 2-Thio-5-(3,3-dimethyl-1-triazenyl)uridine |

| Uridine 5'-Position | Azidation | Tetrabromomethane, Triphenylphosphine, Sodium Azide | 5'-Azido-5'-deoxy-5-(3,3-dimethyl-1-triazenyl)uridine |

| Uridine Sugar | Bridging (ENA) | Radical cyclization precursors | 2'-O,4'-C-ethylene-bridged analogues |

Variations within the Triazenyl Substituent

The triazenyl group itself is a prime target for modification to generate a library of analogues. The standard N-coupling reaction between a diazonium salt and an amine is highly adaptable. wikipedia.org By replacing dimethylamine with other secondary amines, a variety of N,N-disubstituted triazenes can be synthesized.

Research on related imidazole-based triazenes has demonstrated the synthesis of derivatives bearing different alkyl and functionalized alkyl groups. nih.gov This indicates that similar variations are feasible for the uridine series.

Examples of Triazenyl Variations:

| Secondary Amine Used | Resulting Triazenyl Substituent |

| n-Butylmethylamine | 5-(3-n-Butyl-3-methyl-1-triazenyl)- |

| N-methylethanolamine | 5-(3-(2-Hydroxyethyl)-3-methyl-1-triazenyl)- |

| Bis(2-fluoroethyl)amine | 5-(3,3-Bis(2-fluoroethyl)-1-triazenyl)- |

| Bis(2-chloroethyl)amine | 5-(3,3-Bis(2-chloroethyl)-1-triazenyl)- |

These modifications allow for the systematic alteration of the steric and electronic properties of the triazene functional group. For example, introducing hydroxyethyl (B10761427) groups can increase polarity, while haloethyl groups can introduce reactivity or alter lipophilicity. nih.gov This synthetic flexibility is a key tool in the development of novel nucleoside analogues.

Stereochemical Considerations in Synthesis

The stereochemistry of the ribose sugar is a critical aspect of the synthesis of Uridine, 5-(3,3-dimethyl-1-triazenyl)-. Uridine possesses four chiral centers within its ribose ring (at positions 1', 2', 3', and 4'), and maintaining the integrity of these centers is paramount for the biological relevance and structural identity of the final molecule.

During synthesis, particularly during the modification of the uracil base, reaction conditions must be chosen carefully to avoid epimerization or other stereochemical alterations. The anomeric configuration (β-glycosidic bond) at the C-1' position, which connects the ribose sugar to the uracil base, is particularly sensitive to acidic or basic conditions that could lead to anomerization. The use of robust protecting groups on the 2', 3', and 5' hydroxyl groups of the ribose not only prevents side reactions but also helps to lock the conformation of the sugar ring, thereby preserving its stereochemistry. nih.govacs.org Diastereoselective synthesis strategies, such as those involving epoxide intermediates for modifications at the 5' position, have been developed for other uridine derivatives to ensure precise stereochemical control. acs.orgnih.govresearchgate.net Any synthetic strategy must be validated to confirm that the natural stereoconfiguration of the uridine starting material is retained in the final product.

Advanced Characterization Methodologies for Synthetic Products

Following synthesis and purification, a rigorous characterization process is essential to confirm the identity and purity of Uridine, 5-(3,3-dimethyl-1-triazenyl)-. This involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of the synthesized compound. acs.org Due to the polar nature of the modified nucleoside, Reversed-Phase HPLC (RP-HPLC) is the most suitable method. researchgate.net

The analysis typically employs a C18 stationary phase column, which separates compounds based on their hydrophobicity. A gradient elution system is used, starting with a highly aqueous mobile phase and gradually increasing the proportion of an organic solvent like methanol (B129727) or acetonitrile. nih.gov This allows for the effective separation of the polar product from less polar impurities and unreacted starting materials. The purity of the final compound is determined by integrating the peak area of the analyte in the chromatogram, with a purity of >95% being a common standard for subsequent applications. acs.org

Table 1: Example RP-HPLC Method for Purity Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm and 290 nm |

| Column Temp. | 30 °C |

Spectroscopic Analyses for Structural Elucidation

Spectroscopic methods provide definitive structural information, confirming that the desired chemical transformations have occurred and that the final structure is correct.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. mdpi.com ¹H NMR spectra would confirm the presence of the dimethylamino protons as a singlet around 3.0-3.5 ppm, the ribose protons in the 3.5-6.0 ppm range, and the characteristic anomeric proton (H-1') as a doublet around 5.8-6.0 ppm. The H-6 proton on the uracil ring would likely appear as a singlet downfield, typically above 7.5 ppm. ¹³C NMR would show characteristic peaks for the two carbonyl carbons (C-2 and C-4) of the uracil ring, carbons of the ribose moiety, and the methyl carbons of the triazene group. mdpi.com Two-dimensional NMR experiments like COSY and HMBC can be used to assign all proton and carbon signals unambiguously. researchgate.net

Table 2: Predicted NMR Data (in DMSO-d₆)

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| N(CH₃)₂ | ~3.3 (s, 6H) | ~40.0 |

| H-6 | ~8.0 (s, 1H) | ~140.0 |

| H-1' | ~5.9 (d, 1H) | ~88.0 |

| H-2', H-3', H-4' | 3.9 - 4.2 (m) | 70.0 - 85.0 |

| H-5', 5'' | 3.5 - 3.7 (m) | ~61.0 |

| C-5 | - | ~110.0 |

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to confirm the molecular formula of the compound. researchgate.net For Uridine, 5-(3,3-dimethyl-1-triazenyl)- (C₁₁H₁₇N₅O₆), the expected exact mass would be calculated. The analysis would look for the protonated molecular ion [M+H]⁺ or other adducts like [M+Na]⁺ to confirm the molecular weight with high accuracy.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups present in the molecule. Expected signals would include O-H stretching from the ribose hydroxyls, N-H stretching from the uracil ring, C=O stretching for the carbonyl groups, and C-N stretching vibrations. nist.gov The presence of the triazene group would also contribute to the complex fingerprint region of the spectrum.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Uridine, 5-(3,3-dimethyl-1-triazenyl)- |

| Uridine |

| 5-Aminouridine |

| 5-Bromouridine |

| 5-Iodouridine |

| Dimethylamine |

| Nitrous Acid |

| tert-Butyldimethylsilyl (TBDMS) |

| Acetonitrile |

| Methanol |

Molecular Mechanisms of Action of Uridine, 5 3,3 Dimethyl 1 Triazenyl

Biotransformation Pathways and Metabolite Generation

Dacarbazine (B1669748) is a prodrug, meaning it is pharmacologically inactive until it undergoes metabolic activation within the body. researchgate.net This activation is a critical first step in its mechanism of action, leading to the generation of reactive molecules that can interact with cellular components.

Enzymatic Activation and Decomposition Products

The bioactivation of Dacarbazine is initiated in the liver, primarily through the action of the cytochrome P450 (CYP) enzyme system. aacrjournals.orgnih.gov Specific isoforms, including CYP1A1, CYP1A2, and CYP2E1, catalyze the oxidative N-demethylation of Dacarbazine. aacrjournals.orgnih.gov This enzymatic hydroxylation converts Dacarbazine into an unstable intermediate, 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide (HMMTIC). researchgate.netaacrjournals.orgresearchgate.net

HMMTIC is a transient metabolite that then undergoes non-enzymatic decomposition. researchgate.net It spontaneously releases formaldehyde (B43269) to yield the principal active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (B10788305) (MTIC). researchgate.netaacrjournals.org MTIC is the key cytotoxic species responsible for the compound's therapeutic effects. aacrjournals.org The generation of MTIC is followed by its rapid decomposition into two final products: 5-aminoimidazole-4-carboxamide (B1664886) (AIC), a molecule that can enter the purine (B94841) biosynthesis pathway, and a highly reactive methyldiazonium cation (CH₃N₂⁺). researchgate.netresearchgate.netmedchemexpress.com It is this methyldiazonium ion that acts as the ultimate alkylating agent, transferring a methyl group to nucleophilic sites on cellular macromolecules. researchgate.netnih.gov

The enzymatic N-demethylation of Dacarbazine by human liver microsomes is primarily catalyzed by CYP1A2 at lower concentrations, with CYP2E1 contributing at higher substrate levels. aacrjournals.orgnih.gov CYP1A1 is thought to be mainly responsible for the extrahepatic metabolism of the compound. aacrjournals.orgnih.gov

Table 1: Key Enzymes and Metabolites in the Biotransformation of 5-(3,3-dimethyl-1-triazenyl)imidazole-4-carboxamide

| Precursor/Metabolite | Activating Enzyme(s) | Resulting Product(s) |

| Dacarbazine | CYP1A1, CYP1A2, CYP2E1 | HMMTIC |

| HMMTIC | Non-enzymatic | MTIC + Formaldehyde |

| MTIC | Non-enzymatic | AIC + Methyldiazonium cation |

Non-Enzymatic Decomposition in Biological Milieu

Following the initial enzymatic activation, the subsequent critical steps in the generation of the active alkylating agent occur non-enzymatically. The metabolite HMMTIC is unstable in the biological environment and spontaneously eliminates a molecule of formaldehyde to form MTIC. researchgate.net MTIC itself is also highly unstable and rapidly decomposes, without the need for enzymatic catalysis, into AIC and the methyldiazonium cation. researchgate.netnih.gov This spontaneous decomposition ensures that the highly reactive alkylating agent is released in proximity to its cellular targets.

Interactions with Nucleic Acids

The cytotoxicity of Dacarbazine is primarily attributed to the interaction of its ultimate metabolite, the methyldiazonium cation, with nucleic acids. This interaction leads to the chemical modification of DNA and RNA, disrupting their normal function and integrity. nih.govwikipedia.org

DNA Alkylation and Adduct Formation

The methyldiazonium cation is a potent electrophile that readily attacks nucleophilic sites on DNA bases, a process known as alkylation. patsnap.com This results in the formation of covalent DNA adducts, which are lesions that alter the structure of the DNA double helix. patsnap.com The primary targets for methylation are the nitrogen and oxygen atoms in purine bases. nih.govyoutube.com

The most frequently formed adducts are N7-methylguanine (N7-meG), which accounts for a significant portion of the total alkylation, and N3-methyladenine (N3-meA). nih.govnih.govelifesciences.org Another critical, though less frequent, adduct is O6-methylguanine (O6-meG). nih.govelifesciences.org While N7-meG and N3-meA can distort the DNA helix, the O6-meG lesion is particularly mutagenic because it can lead to mispairing during DNA replication, specifically pairing with thymine (B56734) instead of cytosine. patsnap.com This mispairing can result in G:C to A:T transition mutations if not repaired. nih.gov

Table 2: Major DNA Adducts Formed by Dacarbazine Metabolites

| DNA Adduct | Position of Alkylation | Consequence |

| N7-methylguanine (N7-meG) | N7 position of Guanine (B1146940) | Helix distortion, potential replication block |

| N3-methyladenine (N3-meA) | N3 position of Adenine | Helix distortion, cytotoxic, replication block |

| O6-methylguanine (O6-meG) | O6 position of Guanine | Mispairing with Thymine, mutagenic (G:C→A:T transitions) |

Impact on DNA Replication and Repair Processes

The formation of DNA adducts by Dacarbazine metabolites profoundly disrupts DNA replication and triggers cellular DNA repair mechanisms. patsnap.comnih.gov The presence of bulky adducts on the DNA template can stall the replication fork, leading to an inhibition of DNA synthesis and cell cycle arrest. patsnap.comnih.gov If the damage is extensive and cannot be repaired, it can trigger apoptosis, or programmed cell death. patsnap.com

Cells have evolved sophisticated DNA repair pathways to counteract the damaging effects of alkylating agents. The primary mechanism for repairing the highly mutagenic O6-meG adduct is through the action of the O6-methylguanine-DNA methyltransferase (MGMT) protein. patsnap.comnih.govnih.gov MGMT directly transfers the methyl group from the guanine to one of its own cysteine residues, a process that restores the correct DNA structure but also leads to the inactivation of the MGMT protein itself. nih.govnih.gov

Other adducts, such as N7-meG and N3-meA, are typically handled by the base excision repair (BER) pathway. nih.govelifesciences.org This process involves glycosylases that recognize and remove the damaged base, creating an apurinic/apyrimidinic (AP) site, which is then further processed to restore the original DNA sequence. nih.gov The interplay between DNA damage induction and the cellular repair capacity is a critical determinant of a cell's sensitivity to Dacarbazine. patsnap.com

Influence on RNA Transcription and Translation

Modifications at the 5-position of the uracil (B121893) base can significantly impact the processes of RNA transcription and translation. During transcription, RNA polymerases recognize and incorporate nucleoside triphosphates into the growing RNA strand. The introduction of a bulky or chemically distinct group at the C5 position of uridine (B1682114), such as in 5-substituted uridine triphosphates, can affect the efficiency and fidelity of this incorporation. Some modified uridines may be poor substrates for RNA polymerases, leading to a decrease in the rate of transcription or premature termination of the RNA strand.

Conversely, certain 5-substituted uridines can be successfully incorporated into RNA. Once present in the RNA sequence, these modified nucleosides can alter the local structure and stability of the RNA molecule. nih.gov This can have downstream effects on translation. For instance, modifications in the anticodon loop of transfer RNA (tRNA) are crucial for accurate codon recognition and maintaining the reading frame during protein synthesis. nih.gov The presence of a modified uridine in messenger RNA (mRNA) can influence its interaction with the ribosome and tRNA, potentially altering the rate and accuracy of translation. nih.gov For example, 5-methyluridine (B1664183) (m5U), a naturally occurring modified nucleoside, has been shown to have position-dependent effects on mRNA translation. nih.gov While specific data for a 5-(3,3-dimethyl-1-triazenyl) group is unavailable, the general principle is that such a modification would likely have a substantial impact on these fundamental cellular processes.

Molecular Targeting and Binding Profiles

Identification of Direct Protein Targets

The identification of direct protein targets for 5-substituted uridine derivatives is highly dependent on the nature of the substituent. For many such compounds, specific protein targets have not been elucidated. However, a common strategy in drug design is to modify the uridine scaffold to create inhibitors of specific enzymes that utilize uridine or its derivatives as substrates. These enzymes are then considered the direct protein targets.

Uridine and its derivatives are fundamental to numerous metabolic pathways, and thus, enzymes within these pathways are often the intended targets. For example, uridine-containing natural products have been found to target enzymes involved in bacterial cell wall biosynthesis. The design of these molecules often aims to mimic the natural substrate to facilitate binding to the enzyme's active site, while the modification at the C5 position can introduce inhibitory activity. Without experimental data, any potential direct protein targets for "Uridine, 5-(3,3-dimethyl-1-triazenyl)-" remain speculative.

Modulation of Enzymatic Activities

A primary mechanism by which 5-substituted uridine derivatives exert their biological effects is through the modulation of enzymatic activities. By acting as competitive or allosteric inhibitors, these compounds can disrupt essential cellular processes. The nature of the substituent at the 5-position is critical in determining the target enzyme and the potency of inhibition.

For instance, some uridine-based antibiotics are known to inhibit bacterial enzymes crucial for survival, such as those involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall. Other well-known examples include derivatives like 5-fluorouracil, which, after metabolic conversion, potently inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair.

Below is a data table of representative 5-substituted uridine derivatives and their known enzymatic targets.

| 5-Substituted Uridine Derivative | Target Enzyme(s) | Effect |

| 5-Fluorouracil (metabolites) | Thymidylate synthase | Inhibition |

| Caprazamycin | MraY (Translocase I) | Inhibition |

| 5-Bromovinyl-2'-deoxyuridine | Herpes simplex virus DNA polymerase | Inhibition |

| UDP-5-propylamine benzoylbenzamides | N-acetylglucosaminyltransferase I and II | Competitive Inhibition |

It is important to note that no enzymatic modulation data is available for "Uridine, 5-(3,3-dimethyl-1-triazenyl)-".

Interactions with Nucleoside Transporters

The entry of uridine and its derivatives into cells is mediated by specific membrane proteins known as nucleoside transporters (NTs). These transporters are broadly classified into two families: the concentrative nucleoside transporters (CNTs) and the equilibrative nucleoside transporters (ENTs). The ability of a 5-substituted uridine derivative to be transported into a cell is a critical determinant of its biological activity.

Studies on various uridine analogs have shown that modifications to the uridine structure, including at the C5 position, can significantly affect their interaction with and transport by NTs. The affinity of a modified nucleoside for a particular transporter can be either enhanced or diminished depending on the size, charge, and hydrophobicity of the substituent. For example, human concentrative nucleoside transporter 3 (hCNT3) is a key transporter for uridine, and understanding its interaction with uridine derivatives is a target for drug design. While ENTs can transport a wide variety of modified nucleosides, their efficiency can be altered by these modifications.

The table below summarizes the general impact of modifications on uridine's interaction with nucleoside transporters.

| Transporter Family | General Impact of Uridine C5-Substitution |

| Concentrative Nucleoside Transporters (CNTs) | The affinity for CNTs can be altered. Some substitutions are well-tolerated, while others may reduce or abolish transport. The specific CNT (e.g., hCNT1, hCNT2, hCNT3) will have different substrate specificities. |

| Equilibrative Nucleoside Transporters (ENTs) | ENTs can transport a broad range of modified nucleosides, but the efficiency of transport can be affected by the C5-substituent. |

Specific interaction studies of "Uridine, 5-(3,3-dimethyl-1-triazenyl)-" with nucleoside transporters have not been reported.

Cellular and Biochemical Effects of Uridine, 5 3,3 Dimethyl 1 Triazenyl

Cellular Uptake and Intracellular Distribution

In many mammalian cells, uridine (B1682114) transport is a concentrative process, meaning it can accumulate inside the cell at concentrations higher than in the extracellular environment. This process is independent of phosphorylation and is not inhibited by substances like nitrobenzylthioinosine, which affects other nucleoside transport systems. Once inside the cell, uridine becomes part of the tissue's free uridine pools, which serve as a reservoir for pyrimidine (B1678525) nucleotide synthesis. The distribution would likely involve the cytoplasm, where metabolic pathways are active, and the nucleus, particularly if the compound or its metabolites are incorporated into nucleic acids.

Impact on Cell Cycle Progression

There is a lack of specific research on how Uridine, 5-(3,3-dimethyl-1-triazenyl)- affects cell cycle progression. However, its chemical structure, featuring a triazene (B1217601) group, is similar to other known DNA alkylating agents. These types of compounds are known to cause damage to DNA, which typically leads to the activation of cell cycle checkpoints. This often results in cell cycle arrest, commonly at the G2/M phase, to allow time for DNA repair or to trigger apoptosis if the damage is too severe.

Induction of Cellular Stress Responses

Direct evidence for the induction of cellular stress responses by Uridine, 5-(3,3-dimethyl-1-triazenyl)- is not documented. As a potential DNA alkylating agent, it would be expected to trigger the DNA damage response (DDR). This is a complex signaling network that senses DNA lesions and coordinates cell cycle arrest, DNA repair, and potentially apoptosis. The profound rearrangement of the cell surface has been noted in cells treated with the related triazene compound, 5-(3,3-dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide (Dacarbazine), suggesting a significant cellular response to this class of molecules.

Reactive Oxygen Species Generation

Specific studies measuring the generation of reactive oxygen species (ROS) following treatment with Uridine, 5-(3,3-dimethyl-1-triazenyl)- have not been identified. While some chemotherapeutic agents are known to induce ROS as part of their mechanism of action, it is not a universal feature of all alkylating agents. Therefore, any role of ROS in the biological activity of this specific compound remains to be investigated.

Modulation of Key Signaling Pathways

Pyrimidine Metabolism Pathways

The impact of Uridine, 5-(3,3-dimethyl-1-triazenyl)- on pyrimidine metabolism is a critical area that lacks specific research. As a modified uridine molecule, it is a prime candidate for interaction with the enzymes of the pyrimidine salvage pathway.

The key enzymes in this pathway are uridine phosphorylase (UP) and uridine kinase (UCK). Uridine phosphorylase regulates uridine homeostasis, and its activity is often elevated in tumor tissues. Uridine kinase phosphorylates uridine to uridine monophosphate (UMP), which can then be converted into other pyrimidine nucleotides necessary for RNA and DNA synthesis. A modified uridine, such as Uridine, 5-(3,3-dimethyl-1-triazenyl)-, could potentially act as a substrate or an inhibitor for these enzymes, thereby disrupting the normal pyrimidine pool and affecting nucleic acid synthesis. For instance, studies on the related compound 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (Dacarbazine) and its metabolites have shown significant inhibition of DNA and RNA synthesis.

Table 1: Key Enzymes in Pyrimidine Salvage Pathway

| Enzyme | Abbreviation | Function | Potential Interaction with a Uridine Analog |

| Uridine Phosphorylase | UP | Reversibly converts uridine to uracil (B121893) and ribose-1-phosphate. | Could act as a substrate or inhibitor, altering uridine pools. |

| Uridine-Cytidine Kinase | UCK | Phosphorylates uridine and cytidine (B196190) to their respective monophosphates. | Could be a substrate, leading to the formation of a fraudulent nucleotide, or an inhibitor. |

| UMP/CMP Kinase | - | Converts UMP to UDP. | Disruption of this step would halt the synthesis of CTP and TTP. |

O-GlcNAcylation Pathway Modulation

There is no available research linking Uridine, 5-(3,3-dimethyl-1-triazenyl)- to the modulation of the O-GlcNAcylation pathway. O-GlcNAcylation is a dynamic post-translational modification where O-linked N-acetylglucosamine (O-GlcNAc) is attached to serine and threonine residues of nuclear and cytoplasmic proteins. This pathway is highly sensitive to the availability of nutrients, including glucose, and is crucial for a wide range of cellular processes. While disruptions in nucleotide metabolism can have far-reaching effects on cellular signaling, a direct connection to O-GlcNAcylation for this specific compound has not been established.

Other Metabolic Pathway Interventions

The presence of the uridine moiety in Uridine, 5-(3,3-dimethyl-1-triazenyl)- suggests potential interactions with metabolic pathways that process pyrimidine nucleosides. Uridine and its derivatives are central to various cellular functions, including the synthesis of nucleic acids and the regulation of glucose, lipid, and amino acid homeostasis. nih.gov The introduction of a 5-substituted uridine analog into the cellular environment could therefore have broader metabolic consequences beyond its primary bioactivation.

One of the key pathways that may be affected is the pyrimidine salvage pathway. This pathway allows cells to recycle pyrimidine bases and nucleosides, conserving energy that would otherwise be spent on de novo synthesis. Uridine is a key substrate in this pathway, being phosphorylated by uridine-cytidine kinase to form uridine monophosphate (UMP). The presence of a bulky and reactive 5-substituent, such as the 3,3-dimethyl-1-triazenyl group, could potentially interfere with the recognition and processing of the uridine molecule by the enzymes of the salvage pathway. This could lead to a competitive inhibition of uridine kinase, thereby affecting the intracellular pool of UMP and subsequent pyrimidine nucleotides.

Furthermore, the metabolism of uridine is closely linked to cellular energy status and glucose metabolism. nih.gov Uridine diphosphate (B83284) glucose (UDP-glucose) is a critical intermediate in glycogen (B147801) synthesis and the production of UDP-glucuronic acid, which is essential for detoxification processes. Significant diversion of uridine metabolism towards the activation of Uridine, 5-(3,3-dimethyl-1-triazenyl)- or a block in its normal processing could indirectly impact these pathways.

It is also conceivable that the catabolic products of the uridine moiety could influence cellular metabolism. Uridine phosphorylase can cleave uridine into uracil and ribose-1-phosphate. If Uridine, 5-(3,3-dimethyl-1-triazenyl)- is a substrate for this enzyme, it would release a modified uracil base, which could have its own set of metabolic effects.

Cellular Fate and Clearance Mechanisms

The cellular fate and clearance of Uridine, 5-(3,3-dimethyl-1-triazenyl)- are determined by the interplay of its two principal components: the uridine nucleoside and the dimethyltriazene group. The uridine moiety is expected to facilitate the cellular uptake of the compound through nucleoside transporters, which are responsible for the transport of natural nucleosides across the cell membrane.

Once inside the cell, the primary metabolic event is likely the bioactivation of the dimethyltriazene group. In a manner analogous to the well-studied anticancer drug dacarbazine (B1669748), which possesses the same 5-(3,3-dimethyl-1-triazenyl) pharmacophore attached to an imidazole (B134444) ring, Uridine, 5-(3,3-dimethyl-1-triazenyl)- is expected to undergo enzymatic N-demethylation by cytochrome P450 enzymes. This reaction generates a reactive monomethyltriazene intermediate, which can then spontaneously decompose to release the ultimate alkylating agent, the methyldiazonium ion. This highly reactive cation is responsible for the transfer of a methyl group to cellular nucleophiles, most significantly DNA, leading to its cytotoxic effect.

The clearance of the compound and its metabolites is likely to be a multi-step process. A portion of the intact prodrug may be eliminated from the body, primarily through renal excretion, a known clearance pathway for the related compound dacarbazine. The metabolites generated from the breakdown of the triazene moiety would also be subject to clearance. The primary metabolite of dacarbazine, 2-azahypoxanthine (B601068) (or 5-aminoimidazole-4-carboxamide (B1664886), AIC), is excreted in the urine. It is plausible that a similar small molecule metabolite derived from the uracil ring would be formed and cleared.

Pre Clinical Research Paradigms and in Vitro/in Vivo Models for Uridine, 5 3,3 Dimethyl 1 Triazenyl

Design of In Vitro Efficacy and Selectivity Studies

The initial phase of preclinical evaluation for Uridine (B1682114), 5-(3,3-dimethyl-1-triazenyl)- and related triazene (B1217601) compounds involves rigorous in vitro studies to determine their cytotoxic and cytostatic effects on cancer cells. This process requires careful selection of cell lines and the use of standardized assays to measure cellular responses.

The selection of appropriate cancer cell lines is critical for assessing the potential therapeutic range of a new compound. For triazene compounds, researchers have historically utilized a panel of cell lines, primarily of murine and human origin, to investigate anti-tumor activity. Studies on analogous triazenes have employed well-characterized cancer cell lines, providing a basis for the investigation of Uridine, 5-(3,3-dimethyl-1-triazenyl)-.

Key cell lines used in the study of related triazene compounds include:

L5178Y: A murine lymphoma cell line derived from a DBA/2 mouse. nih.gov It is a common model for studying anti-lymphoma agents.

M21: A human melanoma cell line. nih.gov Given that the related compound dacarbazine (B1669748) is used for melanoma, this cell line is highly relevant for testing analogous compounds. nih.gov

P388: A murine leukemia cell line. nih.gov It has been widely used in anti-cancer drug screening programs to test for cytotoxic activity. nih.gov

These cell lines are maintained in tissue culture under controlled conditions to ensure reproducibility of experimental results. Standard conditions typically involve incubation at 37°C in a humidified atmosphere with 5% CO2, using appropriate growth media supplemented with fetal bovine serum and antibiotics.

Table 1: Representative Cell Lines for In Vitro Studies

| Cell Line | Type | Origin | Relevance |

|---|---|---|---|

| L5178Y | Lymphoma | Murine (DBA/2) | Model for hematological malignancies. nih.gov |

| M21 | Melanoma | Human | Relevant for solid tumors, particularly melanoma. nih.gov |

To quantify the effect of Uridine, 5-(3,3-dimethyl-1-triazenyl)- on cancer cells, a variety of assays measuring cell proliferation and viability are employed. These assays operate on different principles but share the common goal of determining the concentration at which the compound inhibits cell growth or induces cell death.

Commonly used assays include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells. sigmaaldrich.com NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, the quantity of which is directly proportional to the number of living cells. sigmaaldrich.com

WST-1 Assay: Similar to the MTT assay, this method uses a stable tetrazolium salt (WST-1) that is cleaved to a soluble formazan by metabolically active cells. sigmaaldrich.com The amount of formazan produced correlates with the number of viable cells. sigmaaldrich.com

Resazurin (B115843) Assay: This assay utilizes the blue dye resazurin, which is reduced to the pink, highly fluorescent resorufin (B1680543) by viable cells. nih.gov The change in color and fluorescence can be measured to quantify cell viability and has been adapted for non-destructive monitoring of cell proliferation. nih.gov

BrdU Incorporation Assay: This assay measures DNA synthesis, a hallmark of cell proliferation. sigmaaldrich.com Cells are incubated with 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine (B127349), which is incorporated into the DNA of dividing cells. The incorporated BrdU is then detected using specific antibodies. sigmaaldrich.com

Table 2: Common Assays for Cellular Proliferation and Viability

| Assay | Principle | Measurement | Output |

|---|---|---|---|

| MTT | Enzymatic reduction of tetrazolium salt | Colorimetric (Absorbance) | Measures metabolic activity of viable cells. sigmaaldrich.com |

| WST-1 | Enzymatic reduction of tetrazolium salt | Colorimetric (Absorbance) | Measures metabolic activity of viable cells. sigmaaldrich.com |

| Resazurin | Reduction of resazurin dye | Colorimetric/Fluorometric | Quantifies viable cells. nih.gov |

Target engagement assays are crucial to confirm that a compound interacts with its intended molecular target within the cell. For alkylating agents like triazenes, this can involve measuring direct interaction with DNA or assessing the downstream cellular consequences of this interaction.

Research on the related compound dacarbazine (DTIC) provides a model for such assays. Studies have shown that treatment of lymphoma cells with DTIC leads to the expression of novel drug-mediated tumor antigens (DMTA) on the cell surface. nih.gov This profound rearrangement of the cell surface is a direct result of the compound's activity within the cell. nih.gov

Methods to evaluate target engagement and its cellular consequences include:

Target Binding Assays: These experiments can measure the binding efficiency of cells to other cellular components. For instance, a target binding assay showed that DTIC-treated lymphoma cells bind less efficiently to natural killer (NK) lymphocytes, suggesting that the compound altered cell surface proteins involved in this interaction. nih.gov

"Cold" Competition Experiments: In this type of assay, unlabeled (cold) treated cells are used to compete with labeled target cells for binding to effector cells (like NK cells). The reduced ability of DTIC-treated cells to act as "cold" competitors demonstrates a modification of the cell surface, indicating drug action. nih.gov

Cellular Thermal Shift Assay (CETSA): A modern technique that measures changes in the thermal stability of proteins upon ligand binding. researchgate.netnih.gov An increase in the denaturation temperature of a target protein in the presence of a compound indicates direct engagement. nih.gov

NanoBRET™ Assay: This live-cell assay uses bioluminescence resonance energy transfer (BRET) to monitor protein-protein interactions or compound binding to a target protein in real-time under physiological conditions. nih.gov

In Vivo Proof-of-Concept Studies in Relevant Research Models

Following promising in vitro results, the evaluation of Uridine, 5-(3,3-dimethyl-1-triazenyl)- would proceed to in vivo models to establish its anti-tumor activity and pharmacodynamic profile in a whole-organism setting.

The choice of animal model is dictated by the type of cancer being targeted. Murine models, particularly those for hematological malignancies, are frequently used for initial in vivo testing of compounds like triazenes.

Relevant animal models include:

Syngeneic Murine Lymphoma/Leukemia Models: These models involve implanting cancer cells, such as the L5178Y lymphoma or P388 leukemia, into mice of the same inbred strain (e.g., DBA/2 mice). nih.govnih.gov This allows for the study of the compound's effect on tumor growth and host survival without the complication of an allogeneic immune response.

Virus-Induced Leukemia Models: These models use viruses to induce leukemia in mice. nih.gov They can be used to study the compound's efficacy against virally-driven cancers and to investigate its interaction with the host immune system. nih.gov Studies have been conducted in various mouse strains, including BALB/c, C3H, and CBA, to assess anti-tumor effects in both histocompatible and allogeneic settings. nih.gov

Table 3: In Vivo Animal Models for Triazene Compound Testing

| Model Type | Specific Model | Animal Strain | Application |

|---|---|---|---|

| Syngeneic Tumor | L5178Y Lymphoma | DBA/2 Mice | Efficacy studies against lymphoma. nih.gov |

| Syngeneic Tumor | P388 Leukemia | N/A | Antitumor activity screening. nih.gov |

Pharmacodynamic (PD) biomarkers are used in vivo to demonstrate that the compound is exerting its intended biological effect on the tumor and the host. These biomarkers provide a measurable indicator of the compound's activity.

For triazene compounds, PD biomarker evaluation has focused on immunological and cellular changes:

Immune Cell Function: A key pharmacodynamic effect observed with related triazenes is the modulation of the host's immune response. Studies have measured natural killer (NK) cell activity in vivo following treatment. nih.gov The finding that lymphoma cell growth was inhibited in mice even after NK function was abrogated by co-administered drugs suggests the involvement of other drug-resistant natural resistance mechanisms. nih.gov

Tumor Cell Susceptibility: A direct PD marker is the change in the tumor cells themselves after treatment. In one study, L5178Y lymphoma cells were treated in vivo, and their subsequent susceptibility to lysis by NK cells was measured in vitro. nih.gov The observation that treated cells became more resistant to NK-mediated lysis served as a biomarker for the drug's effect on the tumor's cellular phenotype. nih.gov

Compound Disposition: While primarily a pharmacokinetic measurement, tracking the distribution of the compound can serve as a proxy for target engagement. Studies on related compounds have used carbon-14 (B1195169) labeling to trace the agent's metabolism and distribution in various tissues, including the liver, kidney, and intestines, in both mice and dogs. nih.gov

Histopathological and Molecular Analyses in Tissues

The administration of Uridine, 5-(3,3-dimethyl-1-triazenyl)- (Dacarbazine) in pre-clinical models leads to distinct histopathological and molecular alterations in both tumor and healthy tissues.

Histopathological Findings:

In animal models of fibrosarcoma, treatment with dacarbazine resulted in observable changes within the tumor tissue. These included the rounding and enlargement of cancer cell nuclei, accompanied by a rarefaction of chromatin. nih.gov A dose-dependent decrease in the number of mitoses within the tumor was also noted, indicating an inhibition of cell proliferation. nih.govtandfonline.com Furthermore, increasing doses of dacarbazine correlated with a greater extent of hemorrhagic and necrotic areas within the tumor mass. tandfonline.com In a study on skin cancer models, tissues treated with a dacarbazine formulation showed visible mitotic nuclei, hemorrhage, hyperkeratosis, and inflammatory reactions. frontiersin.org However, dacarbazine encapsulated in solid lipid nanoparticles appeared to minimize the inflammatory reaction in treated tissues. frontiersin.org Beyond the tumor, dacarbazine administration has been associated with histopathological changes in other organs, such as the liver, where moderate hepatitis has been detected in treated hamsters. nih.gov

Table 1: Effect of Increasing Doses of Dacarbazine on Mitotic Activity in Fibrosarcoma

| Dacarbazine Dose (g/m²) | Mean Number of Mitoses |

|---|---|

| 0 (Control) | 25 |

| 1.4 | 18 |

| 1.6 | 15 |

| 1.8 | 12 |

| 2.0 | 9 |

Data derived from a study on hamsters with fibrosarcoma, where the number of mitoses was counted in tumor samples following treatment. The control group received physiological saline. nih.gov

Molecular Analyses:

The primary mechanism of dacarbazine's action at the molecular level is its bioactivation in the liver by cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP2E1. aacrjournals.org This metabolic process converts dacarbazine into its active form, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC). nih.gov MTIC is an alkylating agent that subsequently methylates the DNA of cancer cells, leading to the disruption of DNA, RNA, and protein synthesis, ultimately inhibiting cell growth. frontiersin.orgwikipedia.org This alkylation is believed to play a crucial role in its antineoplastic effects. nih.govresearchgate.net In addition to its DNA-damaging properties, studies have shown that dacarbazine can induce the formation of reactive oxygen species (ROS) in isolated rat hepatocytes. nih.gov This increase in ROS can contribute to cytotoxicity and has been observed to decrease mitochondrial membrane potential and cause lysosomal membrane rupture. nih.gov

Combination Research Strategies with Other Bioactive Agents

To enhance the therapeutic efficacy of Uridine, 5-(3,3-dimethyl-1-triazenyl)- (Dacarbazine), numerous pre-clinical and clinical studies have explored its use in combination with other bioactive agents and therapeutic modalities.

One area of investigation involves combining dacarbazine with hyperthermia. In vitro studies on A375 and MNT-1 melanoma cell lines demonstrated that hyperthermia can potentiate the cytotoxic effects of dacarbazine. mdpi.com This combination therapy was found to delay the cell cycle at the G2/M phase in A375 cells and at the S and G2/M phases in MNT-1 cells, suggesting a synergistic mechanism of action. mdpi.com

Table 2: Efficacy of Dacarbazine in Combination with Other Agents in Pre-clinical and Clinical Studies

| Combination Agent(s) | Cancer Model/Patient Population | Key Findings | Reference |

|---|---|---|---|

| Temozolomide | Dedifferentiated Solitary Fibrous Tumor Xenograft | ~95% Tumor Volume Inhibition | nih.gov |

| Bevacizumab | Unresectable/Metastatic Melanoma Patients | 18.9% Overall Response Rate | researchgate.net |

| Lenvatinib | Stage IV Melanoma Patients | Increased Median Progression-Free Survival | manchester.ac.uk |

| Hyperthermia | A375 and MNT-1 Melanoma Cell Lines | Potentiated Cytotoxicity, Cell Cycle Delay | mdpi.com |

This table summarizes the outcomes of combining Dacarbazine with various other therapeutic agents in different research settings.

Structure Activity Relationship Sar and Rational Design Principles for Uridine Triazene Chemistry

Correlating Structural Features with Molecular Interactions and Biological Outcomes

The biological activity of 5-substituted uridine (B1682114) derivatives is highly dependent on the nature of the substituent at the C5 position. This position is critical as it can influence interactions with the active sites of target enzymes, such as DNA polymerases or thymidylate synthase, without disrupting the essential Watson-Crick base pairing required for nucleic acid recognition. researchgate.net

Key structural features and their correlation with biological outcomes include:

Size and Steric Bulk: The size of the substituent at the C5 position is a determining factor for enzyme substrate suitability. Studies on various DNA polymerases have shown that while small substituents like methyl or ethynyl (B1212043) groups are well-tolerated, larger, bulkier groups such as a phenyl ring can decrease the efficiency of incorporation into DNA. acs.org Specifically, 5-substituted uracil (B121893) dUTPs are generally poorer substrates for polymerases than the natural thymidine (B127349) triphosphate (TTP). acs.org This suggests that the 3,3-dimethyl-1-triazenyl group, with its considerable size, would likely make the nucleoside a poor substrate for polymerases, potentially favoring enzyme inhibition over incorporation.

Hydrophobicity and Lipophilicity: Increasing the hydrophobicity of uridine derivatives, for example by adding long aliphatic acyl chains, has been shown to enhance antibacterial activity. nih.govmdpi.com This is often attributed to improved interaction with and permeation of the bacterial cell membrane. mdpi.com The dimethyl-triazenyl group would confer a degree of lipophilicity to the uridine scaffold, potentially influencing its cellular uptake and distribution.

Electronic Properties and Reactivity: The triazene (B1217601) moiety is the most chemically significant feature of Uridine, 5-(3,3-dimethyl-1-triazenyl)-. Triazenes are known to be prodrugs that can undergo metabolic activation to form highly reactive species. The 3,3-dimethyl-1-triazenyl group can release a methyldiazonium ion, a potent electrophile capable of alkylating nucleophilic sites on biomolecules, most notably DNA. This mechanism is the basis for the anticancer activity of related compounds like Dacarbazine (B1669748) (5-(3,3-dimethyl-1-triazenyl)imidazole-4-carboxamide). Therefore, the biological outcome of this specific uridine analogue would likely be dominated by its alkylating potential rather than competitive inhibition of enzymes in nucleotide metabolism.

Sugar Moiety Modifications: While the primary focus is the C5 substituent, modifications to the ribose sugar are also critical. For instance, the presence or absence of the 2'-hydroxyl group (distinguishing ribose from deoxyribose) is fundamental for target selectivity (RNA vs. DNA polymerases). mdpi.com Furthermore, replacing the ribose ring with a carbocyclic analogue can enhance metabolic stability and, in some cases, has led to highly active antiviral compounds. nih.gov

The following table summarizes research findings on how different substituents at the C5 position of uridine/deoxyuridine affect biological activity, providing a framework for understanding the potential role of the triazene group.

| C5 Substituent | Uridine Analogue Type | Observed Biological Outcome | Reference(s) |

| Bromo, Iodo | 2'-Deoxyuridine | Highly active against Herpes Simplex Virus (HSV-1, HSV-2). | nih.gov |

| 1-Alkynyl | Pyrimidine (B1678525) Nucleoside | Inhibitory activity against M. tuberculosis. | mdpi.com |

| Aryl, Heteroaryl | 2'-Deoxyuridine | Enhanced thermal stability of DNA-RNA duplexes; can impart fluorescence. | researchgate.net |

| Acyl Chains (e.g., Myristoyl) | Uridine | Increased antibacterial activity, particularly against Gram-positive bacteria. | nih.govmdpi.com |

| Phenyl, Ethynyl | 2'-Deoxyuridine Triphosphate | Generally worse substrates for Bst DNA polymerase compared to TTP. | acs.org |

Rational Design of Enhanced Uridine, 5-(3,3-dimethyl-1-triazenyl)- Analogues

Rational drug design aims to develop new molecules with improved potency, selectivity, and pharmacokinetic properties based on an understanding of the target and the ligand. For uridine-triazene chemistry, design strategies would focus on optimizing the delivery and activation of the triazene moiety or modifying its intrinsic activity.

Design principles include:

Modulation of Triazene Stability: The stability of the triazene group is paramount. It must be stable enough to reach its target but labile enough to release the alkylating agent upon metabolic activation. Replacing the methyl groups with other alkyl or aryl groups could fine-tune this stability and the reactivity of the resulting diazonium ion.

Improving Target Specificity: The uridine scaffold acts as a "homing device," directing the triazene payload to enzymes and transporters that recognize uracil. To enhance specificity, the sugar moiety could be modified. For example, designing a 2'-deoxyribose version would presumably target DNA-related processes more directly. Acyclic sugar analogues have also been successfully used to create potent enzyme inhibitors, such as inhibitors of uridine phosphorylase. acs.org

Bioisosteric Replacement: The triazene linker could be replaced with other functional groups that confer different properties. For instance, a 1,2,3-triazole ring, often used as a stable bioisostere for other linkers, has been employed to connect uridine to other moieties, creating inhibitors of enzymes like Mur ligases in Mycobacterium tuberculosis. researchgate.net

Computational tools are indispensable for the rational design of nucleoside analogues. These methods allow for the prediction of molecular properties and interactions before undertaking complex synthesis.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For a uridine-triazene analogue, docking studies could be performed on enzymes involved in nucleotide metabolism (e.g., thymidylate synthase, uridine phosphorylase) or on DNA polymerases to understand how the bulky triazene group affects binding. nih.govacs.org This can help prioritize modifications that either improve binding affinity or ensure the compound is a poor substrate to avoid unwanted incorporation.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of a ligand-protein complex. nih.gov After docking a uridine-triazene analogue into a target enzyme, an MD simulation could confirm the stability of the binding pose and identify key, persistent interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to affinity. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): While not explicitly documented for this compound, QSAR models could be developed for a series of related analogues. These models create a mathematical relationship between chemical structure and biological activity. For example, a model could correlate descriptors like molecular weight, lipophilicity (logP), and electronic parameters of different triazene substituents with their observed cytotoxicity, guiding the design of more potent compounds. mdpi.com

High-Throughput Screening (HTS) is an automated process used in drug discovery to test vast numbers of chemical compounds against a specific biological target. bmglabtech.com While rational design refines existing scaffolds, HTS is a powerful tool for discovering entirely new ones.

For pathways involving uridine metabolism, HTS can be used to:

Identify New Enzyme Inhibitors: Enzymes are common targets for HTS campaigns. nih.gov Assays can be designed to screen large compound libraries for inhibitors of key enzymes like thymidylate synthase (TS) or uridine phosphorylase. nih.govnih.gov A typical HTS setup involves dispensing small amounts of library compounds into microplates (e.g., 384- or 1536-well plates), adding the enzyme and substrate, and using a readout like fluorescence to measure enzyme activity. bmglabtech.comnih.gov

Discover Compounds with Novel Mechanisms: HTS is not limited to enzyme inhibition. Cell-based assays can screen for compounds that induce a desired phenotype, such as apoptosis in cancer cells. A screen might identify compounds that are selectively toxic to cells overexpressing a particular target, even if the compound's direct mechanism is not initially known. nih.gov This approach could uncover novel molecules that synergize with or mimic the effects of uridine-triazene analogues. The process leverages robotics for liquid handling and data acquisition, enabling the screening of libraries containing tens of thousands of diverse molecules. bmglabtech.comthermofisher.com

Identification of Key Pharmacophores

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. Identifying the pharmacophore of Uridine, 5-(3,3-dimethyl-1-triazenyl)- is crucial for designing new molecules with similar activity.

Based on its structure, the key pharmacophoric features would likely include:

Uracil Base: Provides critical hydrogen bond donor (at N3-H) and acceptor (at C2=O and C4=O) sites for recognition by target proteins. This is the primary feature that allows the molecule to mimic endogenous uridine or thymidine.

Ribose/Deoxyribose Moiety: Acts as a scaffold that correctly positions the uracil base and the C5 substituent for interaction with the target. The hydroxyl groups of the sugar can also form important hydrogen bonds.

Triazene Moiety: This is the key functional group responsible for the compound's unique activity. It serves as a latent alkylating agent. In a pharmacophore model, it might be defined by its size, shape, and the specific location of the dimethylamino group.

Pharmacophore models can be generated from a set of known active molecules (ligand-based) or from the structure of the ligand-target complex (structure-based). rsc.orgfrontiersin.org For uridine-triazene analogues, a hypothetical pharmacophore would combine the established recognition points of the uridine nucleoside with the reactive potential of the triazene, guiding the search for novel scaffolds that present these features in the correct spatial arrangement.

Future Directions and Emerging Research Avenues for Uridine, 5 3,3 Dimethyl 1 Triazenyl Research

Novel Applications in Chemical Biology

The chemical biology of modified nucleosides is a vast field, focusing on how chemical alterations to the core nucleoside structure can be used to probe or control biological systems. nih.govfrontiersin.org For Uridine (B1682114), 5-(3,3-dimethyl-1-triazenyl)-, its triazene (B1217601) group presents a chemically reactive handle that could be exploited.

Future research could explore its role as a prodrug or a probe. The triazene functional group is a key feature in several clinically used alkylating agents, such as dacarbazine (B1669748) and temozolomide. researchgate.net These drugs function by releasing a reactive methyldiazonium ion, which then methylates DNA, primarily at guanine (B1146940) bases, leading to cytotoxic effects. researchgate.net A primary research question would be whether Uridine, 5-(3,3-dimethyl-1-triazenyl)- acts similarly. Investigations could determine if it can be incorporated into cellular nucleic acids and subsequently release its dimethylamino group or a related reactive species, thereby acting as a site-specific alkylating agent. This could open up applications in cancer biology research as a tool to induce localized DNA damage.

Advancements in Synthetic Methodologies

The synthesis of 5-substituted uridines is a well-established area of organic chemistry. nih.govnih.gov Future work on Uridine, 5-(3,3-dimethyl-1-triazenyl)- would likely focus on optimizing its production and creating derivatives.

Current synthetic strategies for similar compounds often involve the diazotization of a 5-aminouridine (B3421405) precursor followed by coupling with dimethylamine (B145610). Advancements could focus on:

Improving Yield and Purity: Developing more efficient, high-yield synthetic routes that minimize the formation of byproducts.

Solid-Phase Synthesis: Adapting the synthesis for solid-phase methodologies would enable its direct incorporation into custom DNA or RNA oligonucleotides, which is crucial for many chemical biology applications.

Derivative Synthesis: Creating a library of related compounds by varying the alkyl groups on the triazene moiety (e.g., replacing methyl with ethyl or more complex groups) to modulate the compound's stability, reactivity, and biological activity.

A summary of potential synthetic goals is presented below.

| Research Goal | Potential Approach | Desired Outcome |

| Efficiency Improvement | Catalyst screening, flow chemistry | Higher yield, lower cost, greater scalability |

| Oligonucleotide Integration | Phosphoramidite development | Ability to study the compound within a nucleic acid context |

| Analogue Library | Use of various secondary amines | Structure-activity relationship (SAR) data |

Integration with Bioorthogonal Chemistry for Molecular Probing

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. While some triazine-modified nucleosides have been explored for this purpose, the specific 3,3-dimethyl-1-triazenyl group is not a classic bioorthogonal handle. nih.gov

However, future research could explore the reactivity of the triazene group under specific, biologically-compatible conditions. For instance, researchers could investigate if the triazene can be selectively cleaved or modified by a non-native enzyme or a chemical trigger (like a specific pH or reducing agent). If such a selective reaction could be developed, Uridine, 5-(3,3-dimethyl-1-triazenyl)- could be used as a "caged" or "pro-probe" molecule. It could be incorporated into a cell's DNA or RNA and remain inert until the introduction of a specific trigger, which would then release a reporter molecule or a bioactive compound. This would represent a novel application for this functional group in the field of molecular probing.

Development of Research Reference Standards and Impurities

For any chemical compound to be reliably studied and used in biological or clinical research, the development of certified reference standards is essential. This ensures consistency and accuracy across different experiments and laboratories.

For Uridine, 5-(3,3-dimethyl-1-triazenyl)-, this would involve:

Synthesis of a high-purity standard: Producing the compound with a purity of >99% and thoroughly characterizing it using techniques like NMR, mass spectrometry, and elemental analysis.

Identification of potential impurities: Analyzing the common synthetic routes to identify likely byproducts and degradation products. For a triazene compound, this might include the starting materials (e.g., 5-aminouridine) or products from premature decomposition.

Development of analytical methods: Creating and validating quantitative analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify the parent compound and its key impurities in various matrices.

The establishment of these standards is a critical, albeit foundational, step that must precede any advanced biological investigation to ensure the reproducibility and reliability of the research findings.

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ribose Protection | Ac₂O, DMAP, RT, 12 hrs | 95 | |

| Triazene Coupling | Pd(PPh₃)₄, DMF, 80°C, 6 hrs | 72 | |

| Deprotection | NH₃/MeOH, 0°C, 2 hrs | 90 |

Q. Table 2. NMR Characterization (CD₃CN)

| Proton | δ (ppm) | Assignment |

|---|---|---|

| Uridine H1' | 5.92 (d, J=4.8 Hz) | Anomeric proton |

| Triazene NH | 8.34 (s) | Triazenyl group |

| CH₃ (dimethyl) | 1.45 (s) | Methyl groups |

Q. Table 3. Biological Activity Comparison

| Compound | IC₅₀ (HeLa, 48 hrs) | Target Pathway |

|---|---|---|

| 5-(3,3-dimethyl-1-triazenyl)uridine | 12.5 µM | RNA alkylation |

| Dacarbazine | 8.7 µM | DNA alkylation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.